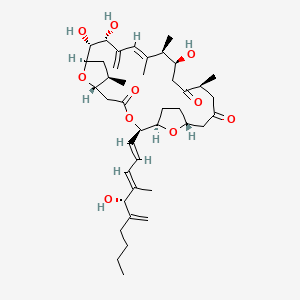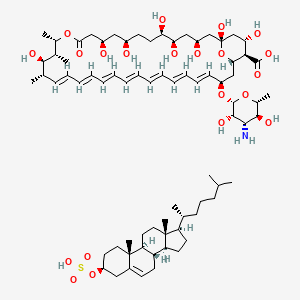
1,3-Propanediol, 1-(4-nitrophenyl)-2-(tetradecylamino)-, (1R,2R)-
Overview
Description
AD-2646 is a quinoline derivative known for its antidepressant properties. It has been studied for its ability to inhibit gastric acid secretion induced by 2-deoxy-D-glucose. This compound is of interest due to its pharmacological similarities to tricyclic antidepressants.
Preparation Methods
AD-2646 can be synthesized through two related methods:
-
First Method
Step 1: The reaction of 2-nitrobenzoic acid with phosphorus pentachloride at 50°C produces the corresponding acyl chloride.
Step 2: This acyl chloride undergoes a Friedel-Crafts condensation with benzene in the presence of aluminum chloride to yield 2-nitrobenzophenone.
Step 3: Reduction of 2-nitrobenzophenone with hydrogen over palladium on carbon in ethanol results in 2-aminobenzophenone.
Step 4: Acylation of 2-aminobenzophenone with acetic anhydride and sodium acetate forms 2-acetamidobenzophenone.
Step 5: Cyclization of 2-acetamidobenzophenone using sodium methoxide in refluxing ethanol produces 4-phenylquinoline-2(1H)-one.
Step 6: Reaction of 4-phenylquinoline-2(1H)-one with thionyl chloride and dimethylformamide in hot chloroform converts it to 2-chloro-4-phenylquinoline.
Step 7: Finally, condensation of 2-chloro-4-phenylquinoline with N-ethylpiperazine at 130°C yields AD-2646.
-
Second Method
Step 1: Condensation of 2-chloro-4-phenylquinoline with piperazine produces 4-phenyl-2-(1-piperazinyl)quinoline.
Chemical Reactions Analysis
AD-2646 undergoes various chemical reactions, including:
Oxidation: AD-2646 can be oxidized under specific conditions, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can convert AD-2646 into different amine derivatives.
Substitution: AD-2646 can undergo substitution reactions, particularly at the quinoline ring, leading to various substituted quinoline derivatives.
Common reagents used in these reactions include hydrogen, palladium on carbon, acetic anhydride, sodium acetate, and thionyl chloride. The major products formed from these reactions are typically quinoline derivatives with different functional groups.
Scientific Research Applications
AD-2646 has several scientific research applications:
Chemistry: AD-2646 is used as a precursor in the synthesis of various quinoline derivatives.
Biology: It is studied for its effects on biological systems, particularly its antidepressant properties.
Medicine: AD-2646 has potential therapeutic applications due to its ability to inhibit gastric acid secretion and its antidepressant activity.
Industry: AD-2646 is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
AD-2646 exerts its effects by inhibiting the secretion of gastric acid induced by 2-deoxy-D-glucose. It interacts with specific molecular targets and pathways involved in gastric acid secretion and neurotransmitter regulation. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of neurotransmitter systems similar to tricyclic antidepressants.
Comparison with Similar Compounds
AD-2646 is unique due to its dual activity as an antidepressant and an inhibitor of gastric acid secretion. Similar compounds include:
Tricyclic Antidepressants: These compounds share similar pharmacological properties with AD-2646 but do not inhibit gastric acid secretion.
Quinoline Derivatives: Other quinoline derivatives may have similar chemical structures but different pharmacological activities.
AD-2646 stands out due to its combined effects on both the central nervous system and the gastrointestinal system .
Properties
CAS No. |
366487-89-0 |
|---|---|
Molecular Formula |
C23H40N2O4 |
Molecular Weight |
408.6 g/mol |
IUPAC Name |
(1R,2R)-1-(4-nitrophenyl)-2-(tetradecylamino)propane-1,3-diol |
InChI |
InChI=1S/C23H40N2O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-18-24-22(19-26)23(27)20-14-16-21(17-15-20)25(28)29/h14-17,22-24,26-27H,2-13,18-19H2,1H3/t22-,23-/m1/s1 |
InChI Key |
SJHLKUDCBZZUEE-DHIUTWEWSA-N |
SMILES |
CCCCCCCCCCCCCCNC(CO)C(C1=CC=C(C=C1)[N+](=O)[O-])O |
Isomeric SMILES |
CCCCCCCCCCCCCCN[C@H](CO)[C@@H](C1=CC=C(C=C1)[N+](=O)[O-])O |
Canonical SMILES |
CCCCCCCCCCCCCCNC(CO)C(C1=CC=C(C=C1)[N+](=O)[O-])O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AD-2646; AD2646; AD2646 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![trimethyl-[4-[(trimethylazaniumyl)methyl]phenyl]azanium;diiodide](/img/structure/B1664931.png)













